N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that features a benzofuran ring, a methoxyethyl group, and a methoxy-methylbenzenesulfonamide moiety. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various cyclization methods. One common approach is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis
Industrial Production Methods
Industrial production of benzofuran derivatives often employs high-yielding and scalable methods such as microwave-assisted synthesis (MWI) and free radical cyclization cascades . These methods are advantageous due to their efficiency and ability to produce complex polycyclic structures with fewer side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the methoxy-methylbenzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including anti-tumor and antibacterial properties.
Medicine: Potential therapeutic agent for diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The methoxyethyl and methoxy-methylbenzenesulfonamide groups may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A more complex derivative with anticancer activity.
Uniqueness
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-methoxy-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxyethyl and methoxy-methylbenzenesulfonamide groups enhances its solubility and potential therapeutic applications compared to simpler benzofuran derivatives.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-13-10-15(8-9-16(13)23-2)26(21,22)20-12-19(24-3)18-11-14-6-4-5-7-17(14)25-18/h4-11,19-20H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTMGOYRMROTIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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